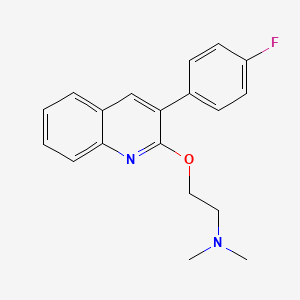
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is a chiral compound with a specific stereochemistry denoted by the (S)-configuration. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the cyanomethyl group and the pyrrolidine ring structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-methylpyrrolidine-2-carboxylic acid and cyanomethylating agents.
Cyanomethylation: The key step involves the introduction of the cyanomethyl group to the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using cyanomethylating agents like cyanomethyl chloride or cyanomethyl bromide under basic conditions.
Amidation: The final step involves the formation of the carboxamide group. This can be accomplished by reacting the cyanomethylated intermediate with an appropriate amine, such as ammonia or primary amines, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The pyrrolidine ring structure also contributes to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
®-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide: The enantiomer of the compound with opposite stereochemistry.
N-(Cyanomethyl)pyrrolidine-2-carboxamide: A compound lacking the methyl group on the pyrrolidine ring.
N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness
(S)-N-(Cyanomethyl)-1-methylpyrrolidine-2-carboxamide is unique due to its specific (S)-configuration, which can impart distinct biological activity and selectivity compared to its enantiomer and other similar compounds. The presence of both the cyanomethyl group and the pyrrolidine ring structure also contributes to its unique chemical properties and reactivity.
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
(2S)-N-(cyanomethyl)-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-11-6-2-3-7(11)8(12)10-5-4-9/h7H,2-3,5-6H2,1H3,(H,10,12)/t7-/m0/s1 |
InChI 键 |
YUHXQIYAYXABQJ-ZETCQYMHSA-N |
手性 SMILES |
CN1CCC[C@H]1C(=O)NCC#N |
规范 SMILES |
CN1CCCC1C(=O)NCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
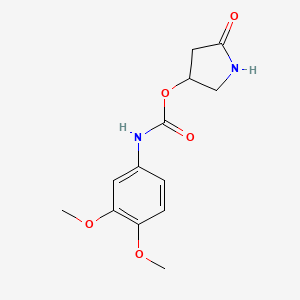

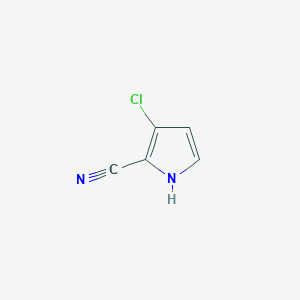
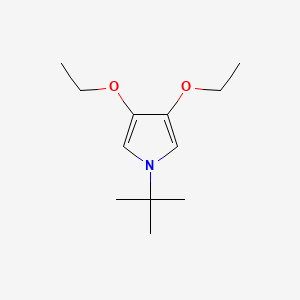
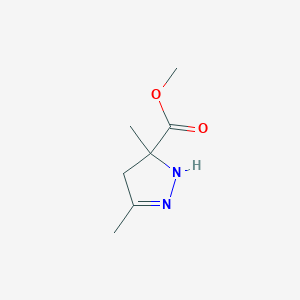

![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)


![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
